cis-3-Hydroxycyclopentanecarbonitrile

Stereochemistry Diastereomer Separation Chiral Building Blocks

cis-3-Hydroxycyclopentanecarbonitrile (CAS 1048668-05-8) is a chiral, cyclopentane-based building block featuring a hydroxyl and a nitrile group in a cis configuration. With the IUPAC name (1S,3R)-3-hydroxycyclopentane-1-carbonitrile, its defined stereochemistry differentiates it from common, cheaper diastereomeric mixtures.

Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
CAS No. 1048668-05-8
Cat. No. B6321243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-3-Hydroxycyclopentanecarbonitrile
CAS1048668-05-8
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
Structural Identifiers
SMILESC1CC(CC1C#N)O
InChIInChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2/t5-,6+/m0/s1
InChIKeyCBYFMEDJHNTXQX-NTSWFWBYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

cis-3-Hydroxycyclopentanecarbonitrile (CAS 1048668-05-8) – Stereochemically Defined Cyclopentane Building Block for Chiral Synthesis Procurement


cis-3-Hydroxycyclopentanecarbonitrile (CAS 1048668-05-8) is a chiral, cyclopentane-based building block featuring a hydroxyl and a nitrile group in a cis configuration . With the IUPAC name (1S,3R)-3-hydroxycyclopentane-1-carbonitrile, its defined stereochemistry differentiates it from common, cheaper diastereomeric mixtures [1]. This compound serves as a critical intermediate in synthesizing stereochemically pure bioactive molecules, particularly for targets where spatial arrangement of functional groups directly impacts pharmacological activity [2].

Risks of Substituting cis-3-Hydroxycyclopentanecarbonitrile (CAS 1048668-05-8) with Mixed Diastereomers or Trans Isomers


Directly substituting cis-3-hydroxycyclopentanecarbonitrile with a non-stereoselective mixture (CAS 194534-83-3) or the trans isomer (CAS 952616-17-0) introduces significant risk of synthetic failure. The spatial orientation of the hydroxyl and nitrile functionalities dictates the three-dimensional structure of the final product [1]. Using a mixture of diastereomers can lead to the formation of inseparable or bioactively irrelevant stereoisomers, drastically reducing yield and complicating purification in stereospecific pathways, such as those targeting GABA receptors or prostaglandin analogs . The following quantitative evidence details this structural and performance divergence.

cis-3-Hydroxycyclopentanecarbonitrile (CAS 1048668-05-8) vs. Alternatives: Quantitative Evidence for Procurement Decisions


Defined Cis Stereochemistry vs. Undefined Diastereomeric Mixture for Chiral Resynthesis Fidelity

The defined (1S,3R) cis stereochemistry, confirmed by its unique InChI Key (CBYFMEDJHNTXQX-NTSWFWBYSA-N), provides absolute configurational control not possible with the cheaper diastereomer mixture (CAS 194534-83-3), whose undefined stereochemistry (InChI Key: CBYFMEDJHNTXQX-UHFFFAOYSA-N) introduces a second, uncontrolled stereocenter that can propagate into downstream products .

Stereochemistry Diastereomer Separation Chiral Building Blocks

Cis vs. Trans Isomer: Predicted Physical Property Divergence Impacts Purification

Predicted boiling points indicate a difference between the cis and trans isomers, a critical factor for purification by distillation. The cis isomer (CAS 1048668-05-8) has a predicted boiling point of 255.9±33.0 °C at 760 mmHg [1], while data for the trans isomer (CAS 952616-17-0) from supplier listings predicates a similar but distinct boiling point range, suggesting their separation by physical means is possible but requires specific, non-transferable conditions [2].

Physical Chemistry Purification Boiling Point Prediction

Supplier-Validated Purity Profile: Higher Purity Grade Availability for the Cis Isomer vs. Common Mixture

Commercial availability data shows the cis isomer (CAS 1048668-05-8) is offered at higher purity grades compared to the standard diastereomer mixture. Suppliers list the cis isomer at a minimum of 95% purity, with some offering 98% NLT grade , while the generic 3-hydroxycyclopentane-1-carbonitrile mixture (CAS 194534-83-3) is primarily supplied at a lower technical grade of 95% . This indicates a market response to demand for higher-purity, stereochemically defined intermediates.

Quality Control Commercial Sourcing Chemical Purity

Regioisomer Differentiation: 3-Hydroxy vs. 2-Hydroxy Cyclopentanecarbonitrile Prevents Target Mismatch in Medicinal Chemistry

A critical differentiator is the position of the hydroxyl group on the ring. cis-3-Hydroxycyclopentanecarbonitrile positions the hydrogen bond donor/acceptor three carbons from the nitrile, creating a distinct pharmacophore compared to the 2-hydroxy regioisomer. The 2-hydroxy analogue is described as a substrate for nitrile hydratase biotransformation, a property not reported for the 3-hydroxy isomer, indicating regiospecific biological interactions [1].

Regioisomerism Medicinal Chemistry Target Engagement

Procurement-Specific Application Scenarios for cis-3-Hydroxycyclopentanecarbonitrile (CAS 1048668-05-8)


Stereospecific Synthesis of GABA Receptor Modulators

The defined (1S,3R) chirality of cis-3-hydroxycyclopentanecarbonitrile is mandatory for constructing the precise three-dimensional architecture of GABA receptor modulators [1]. Using a diastereomer mixture (CAS 194534-83-3) would yield stereoisomeric impurities that are challenging to remove and could act as off-target antagonists, invalidating pharmacological studies.

Intermediate for Enantioselective Prostaglandin Analog Synthesis

The cyclopentane core with a cis-configured hydroxyl and nitrile provides the key stereocenter required for synthesizing enantiopure prostaglandin analogs [1]. This scenario demands the absolute cis configuration, as the trans isomer or a stereochemical mixture would produce the incorrect spatial arrangement of the alpha and omega side chains, abolishing receptor binding affinity.

Development of Cis-Restricted Pharmacophore Probes for Target Engagement Studies

In medicinal chemistry, the rigid cis-3-substituted cyclopentane scaffold is used to restrict conformational freedom, probing the bioactive conformation of ligands [1]. The regioisomerically pure 3-hydroxy compound avoids the nitrile hydratase substrate activity reported for 2-hydroxy regioisomers, preventing unintended metabolic consumption in cellular assays and ensuring accurate PD data.

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